molecular formula C8H8BrClN2 B2883861 7-Bromo-1H-indol-2-amine;hydrochloride CAS No. 2416262-96-7

7-Bromo-1H-indol-2-amine;hydrochloride

Cat. No. B2883861
CAS RN: 2416262-96-7
M. Wt: 247.52
InChI Key: JRRWRCCFMXGVDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-1H-indol-2-amine hydrochloride is a chemical compound widely used in scientific research. It is available from several suppliers for scientific research needs .


Synthesis Analysis

Indole derivatives, including 7-Bromo-1H-indol-2-amine hydrochloride, have been synthesized for various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The synthesis of these derivatives has been of interest to researchers .

Scientific Research Applications

7-Bromo-1H-indol-2-amine;hydrochloride is widely used in scientific research. It is used as a reagent in organic synthesis, as a starting material for the synthesis of heterocyclic compounds, and as a catalyst in the synthesis of various organic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Advantages and Limitations for Lab Experiments

7-Bromo-1H-indol-2-amine;hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive, readily available, and has a relatively low toxicity. In addition, it is easy to synthesize and can be used in a variety of reactions. However, it also has some limitations. It is not very stable in air, and its solubility in water is limited.

Future Directions

7-Bromo-1H-indol-2-amine;hydrochloride has a variety of potential applications in the field of scientific research. Further research is needed to explore its potential in the development of new drugs, agrochemicals, and other organic compounds. In addition, further studies are needed to explore its potential in the treatment of various diseases, including cancer and neurological disorders. Finally, further research is needed to explore its potential as a catalyst in the synthesis of other organic compounds.

Synthesis Methods

7-Bromo-1H-indol-2-amine;hydrochloride can be synthesized by reacting bromine with 1H-indol-2-amine in an aqueous solution of hydrochloric acid. The reaction is carried out at a temperature of 80-90 °C for 3-4 hours. The product is then filtered, washed and dried to obtain the this compound.

properties

IUPAC Name

7-bromo-1H-indol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2.ClH/c9-6-3-1-2-5-4-7(10)11-8(5)6;/h1-4,11H,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBCZBNOHSCISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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